molecular formula C9H9N3O2 B13446851 4-(2-Azidoethyl)benzoic acid

4-(2-Azidoethyl)benzoic acid

Cat. No.: B13446851
M. Wt: 191.19 g/mol
InChI Key: DACAHPMWSDRMFE-UHFFFAOYSA-N
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Description

4-(2-Azidoethyl)benzoic acid is an organic compound with the molecular formula C9H9N3O2. It is a derivative of benzoic acid, where the carboxyl group is substituted with a 2-azidoethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Azidoethyl)benzoic acid typically involves the reaction of 4-(2-bromoethyl)benzoic acid with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution reaction . The general reaction scheme is as follows:

4-(2-bromoethyl)benzoic acid+NaN34-(2-Azidoethyl)benzoic acid+NaBr\text{4-(2-bromoethyl)benzoic acid} + \text{NaN}_3 \rightarrow \text{this compound} + \text{NaBr} 4-(2-bromoethyl)benzoic acid+NaN3​→4-(2-Azidoethyl)benzoic acid+NaBr

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Azidoethyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in DMF.

    Reduction: Hydrogen gas with a palladium catalyst.

    Cycloaddition: Alkynes in the presence of a copper catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoic acids.

    Reduction: Formation of 4-(2-aminoethyl)benzoic acid.

    Cycloaddition: Formation of triazole derivatives.

Scientific Research Applications

4-(2-Azidoethyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Azidoethyl)benzoic acid primarily involves its azido group, which can participate in various chemical reactions. The azido group is highly reactive and can undergo cycloaddition reactions with alkynes to form triazoles. This reactivity is exploited in bioconjugation and materials science to create complex molecules and materials with specific properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of the benzoic acid moiety and the reactive azido group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and materials science .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

4-(2-azidoethyl)benzoic acid

InChI

InChI=1S/C9H9N3O2/c10-12-11-6-5-7-1-3-8(4-2-7)9(13)14/h1-4H,5-6H2,(H,13,14)

InChI Key

DACAHPMWSDRMFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCN=[N+]=[N-])C(=O)O

Origin of Product

United States

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